

# Application Notes and Protocols: Zilurgisertib in Combination with Ruxolitinib

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## Compound of Interest

Compound Name: Zilurgisertib

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These application notes provide a comprehensive overview of the scientific rationale and methodologies for studying the combination of **Zilurgisertib** (an ALK2 inhibitor) and Ruxolitinib (a JAK1/2 inhibitor). The information is compiled from preclinical research and clinical trial data, offering insights into the therapeutic potential and experimental considerations for this combination, primarily in the context of myelofibrosis-associated anemia.

**Recent Developments:** In December 2024, Incyte announced the discontinuation of the development of **zilurgisertib** for patients with myelofibrosis-related anemia.<sup>[1]</sup> The decision was based on findings from a Phase 1/2 trial where the drug, despite engaging its target, did not demonstrate an improvement in patients' anemia.<sup>[1]</sup>

## Scientific Rationale for the Combination

Anemia is a significant complication in patients with myelofibrosis (MF), a myeloproliferative neoplasm.<sup>[2][3]</sup> The underlying mechanism often involves the dysregulation of iron homeostasis, driven by elevated levels of the hormone hepcidin.<sup>[2][4]</sup> Ruxolitinib, a potent inhibitor of Janus kinase 1 and 2 (JAK1/2), is a standard treatment for MF, effectively reducing splenomegaly and constitutional symptoms.<sup>[5][6]</sup> However, ruxolitinib therapy can be associated with myelosuppression, which may exacerbate anemia.<sup>[2]</sup>

**Zilurgisertib** is a selective inhibitor of activin receptor-like kinase-2 (ALK2), also known as activin A receptor type I (ACVR1).<sup>[7][8]</sup> ALK2 is a key upstream regulator of hepcidin

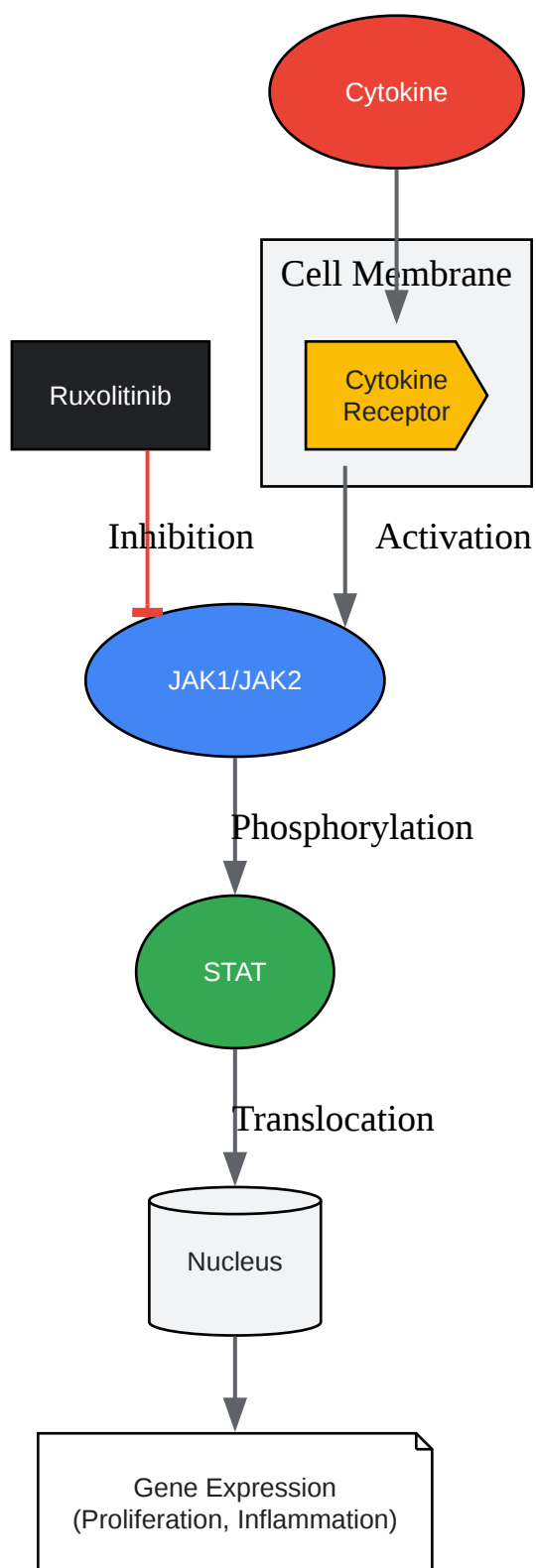
transcription.[2][3] By inhibiting ALK2, **Zilurgisertib** aims to reduce hepcidin production, thereby increasing iron availability for erythropoiesis and potentially alleviating anemia.[2][3][7] The combination of **Zilurgisertib** and ruxolitinib was investigated as a rational approach to simultaneously address the drivers of MF (with ruxolitinib) and the associated anemia (with **Zilurgisertib**).[2][3]

## Signaling Pathways

The combination of **Zilurgisertib** and Ruxolitinib targets two distinct but relevant signaling pathways in myelofibrosis.

### Ruxolitinib: Inhibition of the JAK-STAT Pathway

Ruxolitinib is a competitive inhibitor of the ATP-binding catalytic site on JAK1 and JAK2. This inhibition disrupts the signaling of various cytokines and growth factors that are crucial for hematopoiesis and immune responses, leading to a reduction in pro-inflammatory cytokines often elevated in myelofibrosis.[2][9]

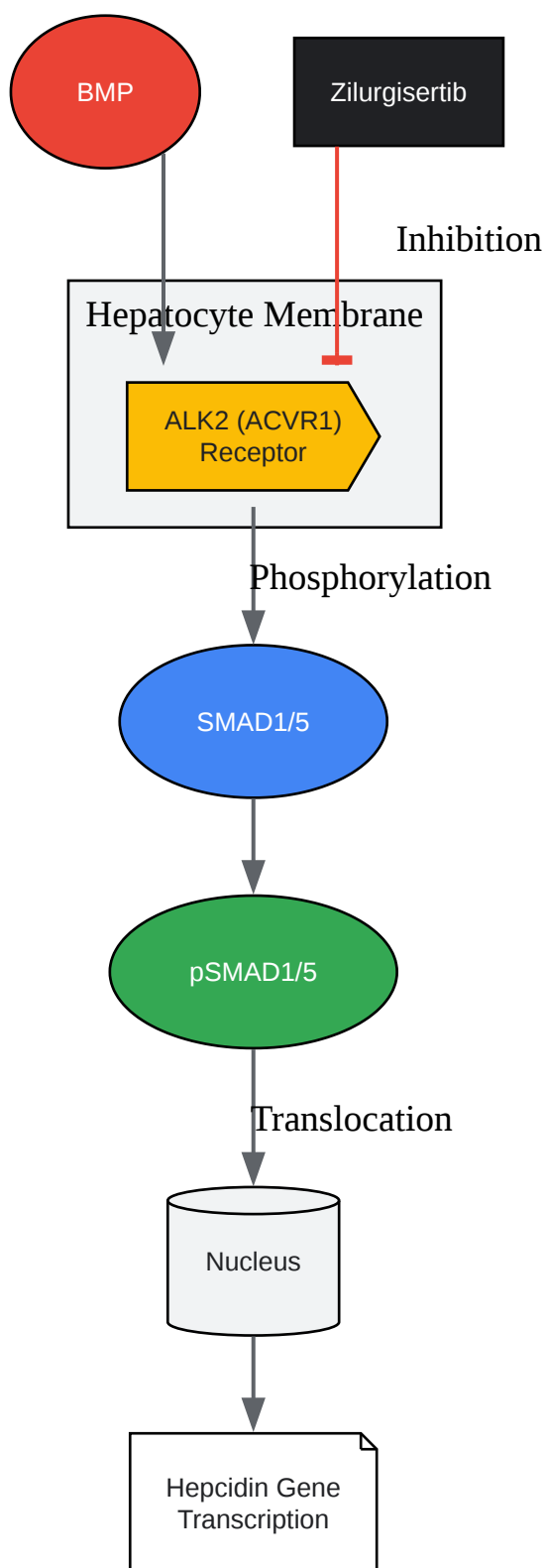


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Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

## Zilurgisertib: Inhibition of the ALK2-Hepcidin Pathway

**Zilurgisertib** selectively inhibits ALK2, a receptor for bone morphogenetic proteins (BMPs).<sup>[2]</sup><sup>[3]</sup> This inhibition blocks the downstream phosphorylation of SMAD1/5, which in turn suppresses the transcription of the hepcidin gene (HAMP).<sup>[2]</sup><sup>[7]</sup> Reduced hepcidin levels lead to increased iron export from cells into the circulation, making it available for red blood cell production.



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Caption: **Zilurgisertib** inhibits the ALK2-Hepcidin signaling pathway.

## Preclinical Data

### In Vitro Potency and Selectivity of Zilurgisertib

Preclinical studies have characterized the inhibitory activity of **Zilurgisertib**.

Target	Assay Type	IC50 (nM)	Reference
ALK2 Kinase Activity	Biochemical Assay	11-15	<a href="#">[2]</a> <a href="#">[7]</a> <a href="#">[8]</a>
SMAD1/5 Phosphorylation	Cellular Assay	63-69	<a href="#">[2]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Hepcidin Production (BMP-6 stimulated Huh-7 cells)	Cellular Assay	20	<a href="#">[2]</a> <a href="#">[7]</a> <a href="#">[8]</a>

Kinome profiling at 200 nM demonstrated that **Zilurgisertib** primarily inhibits ALK2, with some activity against ALK1 (50% inhibition) and ALK6 (48% inhibition).[\[2\]](#)

### In Vivo Efficacy in a Murine Model of Cancer-Induced Anemia

The combination of **Zilurgisertib** and ruxolitinib was evaluated in a mouse model of cancer-induced anemia using B16F10 melanoma cells.[\[2\]](#)

Treatment Group	Key Findings	Reference
Zilurgisertib monotherapy	Dose-dependent improvement in hemoglobin (2-3 g/dL increase) and red blood cell counts. Reduced liver pSMAD and circulating hepcidin levels by ≥50%.	<a href="#">[2]</a>
Zilurgisertib + Ruxolitinib	The anti-anemic activity of Zilurgisertib was not altered by the addition of ruxolitinib.	<a href="#">[2]</a>

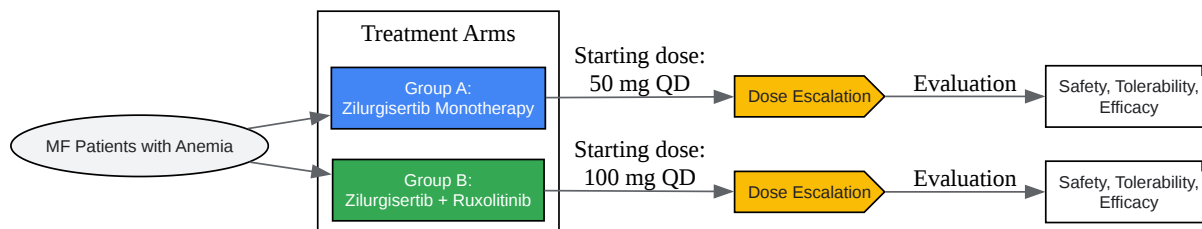
## Clinical Research: Phase 1/2 Study (NCT04455841)

An open-label, multicenter, phase 1/2 study was conducted to evaluate the safety, tolerability, and preliminary efficacy of **Zilurgisertib** as a monotherapy and in combination with ruxolitinib in patients with myelofibrosis and anemia.[3][4][7]

### Study Design and Dosing

The study included a dose-escalation and a dose-expansion phase.[10][11]

- Treatment Group A (Monotherapy): Patients received **Zilurgisertib** starting at 50 mg once daily, with dose escalation.[3][4]
- Treatment Group B (Combination Therapy): Patients on a stable dose of ruxolitinib for at least 12 weeks received **Zilurgisertib** starting at 100 mg once daily.[3][4] The median starting dose of ruxolitinib was 10 mg twice daily.[3]



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## References

- 1. [fiercebiotech.com](https://www.fiercebiotech.com) [[fiercebiotech.com](https://www.fiercebiotech.com)]

- 2. [incytemi.com](https://www.incytemi.com) [[incytemi.com](https://www.incytemi.com)]
- 3. [onclive.com](https://www.onclive.com) [[onclive.com](https://www.onclive.com)]
- 4. Study Of Zilurgisertib And Ruxolitinib For MF - HealthTree for Myelofibrosis [[healthtree.org](https://www.healthtree.org)]
- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 7. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- 8. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 9. [ClinicalTrials.gov](https://clinicaltrials.gov) [[clinicaltrials.gov](https://clinicaltrials.gov)]
- 10. Clinical Trial Details | GCI [[georgiacancerinfo.org](https://www.georgiacancerinfo.org)]
- 11. [hra.nhs.uk](https://www.hra.nhs.uk) [[hra.nhs.uk](https://www.hra.nhs.uk)]
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